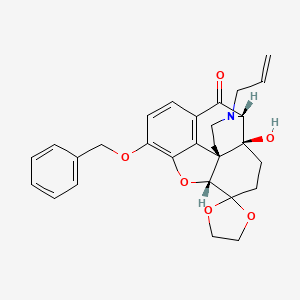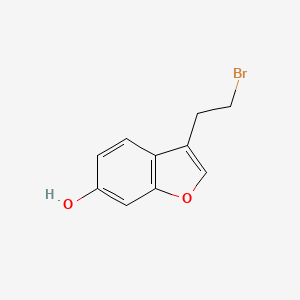
3-(2-Bromoethyl)-1-benzofuran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethyl)-1-benzofuran-6-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a bromoethyl group attached to the benzofuran ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-benzofuran-6-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-benzofuran-6-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the bromination process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1-benzofuran-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl group on the benzofuran ring can be oxidized to form ketones or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of benzofuran-6-one or benzofuran-6-aldehyde.
Reduction: Formation of 3-ethyl-1-benzofuran-6-ol.
Scientific Research Applications
3-(2-Bromoethyl)-1-benzofuran-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-1-benzofuran-6-ol involves its interaction with molecular targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-1-benzofuran: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-(2-Bromoethyl)-2-benzofuran: Positional isomer with distinct chemical properties.
3-(2-Chloroethyl)-1-benzofuran-6-ol: Chlorine substitution leads to variations in reactivity and applications.
Uniqueness
3-(2-Bromoethyl)-1-benzofuran-6-ol is unique due to the presence of both the bromoethyl and hydroxyl groups, which confer specific reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H9BrO2/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,12H,3-4H2 |
InChI Key |
QRNLZHVALHVBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


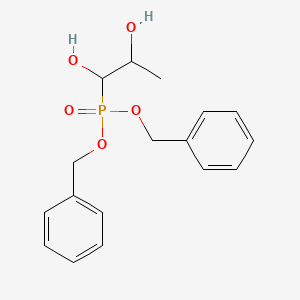
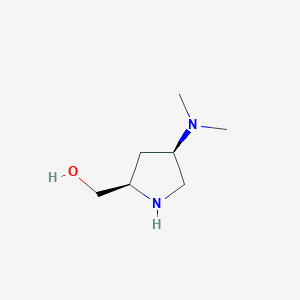
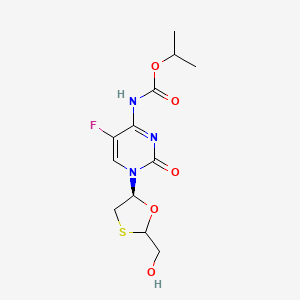
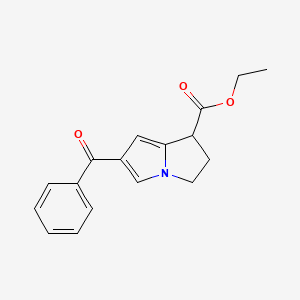
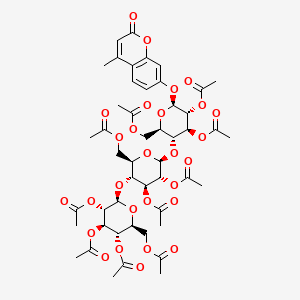
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

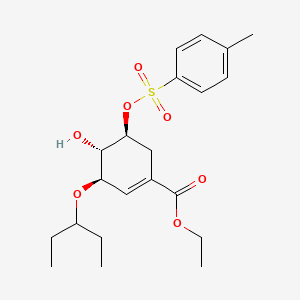
![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
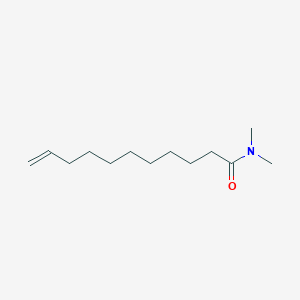
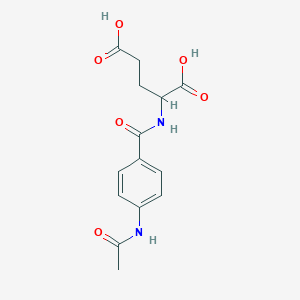
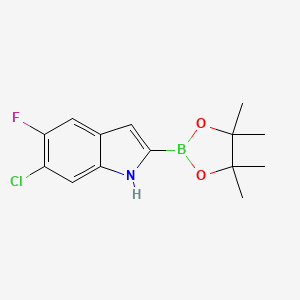
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
